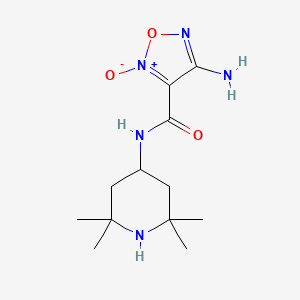![molecular formula C21H23NO4 B11488954 3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide](/img/structure/B11488954.png)
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide can be achieved through a multi-step process involving several key reactions:
Formation of the spiro[1,3-benzodioxole-2,1’-cyclopentan] core: This can be synthesized via a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the 4-methoxyphenyl group: This step typically involves a Friedel-Crafts acylation reaction where the 4-methoxyphenyl group is introduced to the spiro core.
Formation of the propanamide side chain: This can be achieved through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include the corresponding amine derivative.
Substitution: Products include brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxypropiophenone: A phenylpropanoid with similar structural features.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with related functional groups.
Uniqueness
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-ylpropanamide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide |
InChI |
InChI=1S/C21H23NO4/c1-24-17-8-4-15(5-9-17)6-11-20(23)22-16-7-10-18-19(14-16)26-21(25-18)12-2-3-13-21/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,23) |
InChI Key |
RHKICOAKNWHGFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11488874.png)

![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide](/img/structure/B11488897.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
![1-[4-(3-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11488926.png)
![N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488927.png)
![4-cyano-N-(4-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11488932.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11488938.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
![2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
![2-Fluoro-5-({4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}sulfamoyl)benzoic acid](/img/structure/B11488946.png)
![2H-Pyran-4-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]tetrahydro-2,2-dimethyl-4-(1-methylethyl)-](/img/structure/B11488966.png)
